molecular formula C12H13Br B2776515 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane CAS No. 1823962-41-9

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane

カタログ番号: B2776515
CAS番号: 1823962-41-9
分子量: 237.14
InChIキー: RLZFXAXGDITKBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is a compound with the molecular formula C12H13Br. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity.

作用機序

Target of Action

The primary targets of 1-(3-(Bromomethyl)phenyl)bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used in drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The specific targets would depend on the particular biological system being studied.

Mode of Action

The exact mode of action of 1-(3-(Bromomethyl)phenyl)bicyclo[11Bcp derivatives are known to add three-dimensional character and saturation to compounds . This can influence their interaction with biological targets, potentially altering the activity of the compound.

Biochemical Pathways

The specific biochemical pathways affected by 1-(3-(Bromomethyl)phenyl)bicyclo[11Bcp derivatives are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that they may interact with various biochemical pathways, potentially influencing the activity of enzymes, receptors, and other proteins.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(3-(Bromomethyl)phenyl)bicyclo[11It’s known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical bromination of 1-(3-methylphenyl)bicyclo[1.1.1]pentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. Continuous flow processes allow for the generation of bicyclo[1.1.1]pentane derivatives on demand, providing a scalable and efficient method for producing gram quantities of the desired compound .

化学反応の分析

Types of Reactions

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

科学的研究の応用

Medicinal Chemistry

Bioisosteric Replacement
Bicyclo[1.1.1]pentanes serve as effective bioisosteres for para-substituted phenyl rings, enhancing the pharmacokinetic properties of drug candidates. The incorporation of the bicyclo[1.1.1]pentane moiety into known inhibitors has shown improvements in metabolic stability, aqueous solubility, and membrane permeability, making them attractive alternatives in drug design . For example, studies have demonstrated that replacing phenyl groups with bicyclo[1.1.1]pentanes can lead to enhanced potency and favorable physicochemical profiles in inhibitors targeting lipoprotein-associated phospholipase A2 (LpPLA2) and γ-secretase .

Case Study: LpPLA2 Inhibitors
Research published in 2016 highlighted the successful incorporation of bicyclo[1.1.1]pentane into LpPLA2 inhibitors, demonstrating that this modification retained high potency while improving physicochemical properties compared to traditional phenyl-containing compounds . The X-ray crystallographic analysis confirmed that the binding mode was preserved, validating the utility of bicyclo[1.1.1]pentane as a phenyl bioisostere.

Drug Discovery

Diverse Applications in Pharmaceuticals
The versatility of bicyclo[1.1.1]pentanes extends to their application in various pharmaceutical contexts, including their use as surrogates for alkynes and tert-butyl groups, which are common in many drug candidates . Their ability to mimic larger aromatic systems while maintaining a compact structure allows for improved interactions with biological targets.

Synthesis of Functionalized Bicyclo[1.1.1]pentanes
Recent advancements have facilitated the synthesis of highly functionalized bicyclo[1.1.1]pentanes under mild conditions, enabling broad substrate scope and functional group tolerance. This has led to the development of diverse derivatives that can be utilized in drug discovery pipelines, enhancing the potential for novel therapeutic agents .

Structural Insights and Characterization

X-ray Crystallography and Computational Modeling
The structural integrity and binding efficiency of 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane have been analyzed using X-ray crystallography and computational modeling techniques. These studies have provided insights into how the bicyclo[1.1.1]pentane moiety interacts with target proteins, confirming its viability as a replacement for conventional aromatic systems while maintaining essential interactions necessary for biological activity .

Summary of Findings

Application AreaKey Insights
Medicinal ChemistryBicyclo[1.1.1]pentanes enhance pharmacokinetic properties as bioisosteres for phenyl groups
Drug DiscoveryVersatile applications in pharmaceuticals; mimicry of larger aromatic systems
SynthesisMild reaction conditions allow for diverse functionalization; broad substrate scope
Structural CharacterizationX-ray crystallography confirms binding efficiency; computational modeling supports structural viability

類似化合物との比較

Similar Compounds

  • 1-(3-Methylphenyl)bicyclo[1.1.1]pentane
  • 1-(3-Chloromethylphenyl)bicyclo[1.1.1]pentane
  • 1-(3-Hydroxymethylphenyl)bicyclo[1.1.1]pentane

Uniqueness

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is unique due to the presence of the bromomethyl group, which allows for versatile chemical modifications. This compound’s rigidity and three-dimensional structure make it a valuable scaffold in drug design and materials science, offering advantages over more flexible or planar analogs .

生物活性

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is a compound featuring a bicyclic structure that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) motif serves as a non-classical bioisostere, replacing traditional phenyl rings in various pharmacological applications. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the bromomethylation of a phenyl group followed by coupling with a bicyclo[1.1.1]pentane framework. Various synthetic routes have been explored to enhance yield and purity, with significant advancements in asymmetric synthesis techniques allowing for better control over stereochemistry and functionalization.

Anti-inflammatory Properties

Research indicates that compounds containing the bicyclo[1.1.1]pentane motif exhibit significant anti-inflammatory activity. For instance, studies on BCP derivatives have shown that they can effectively inhibit lipopolysaccharide (LPS)-induced NFκB activity in monocytes, leading to a reduction in pro-inflammatory cytokines such as TNFα and MCP-1 . The anti-inflammatory efficacy of these compounds is often measured by their IC50 values, with some derivatives demonstrating potency in the picomolar range.

Enzyme Inhibition

The bicyclo[1.1.1]pentane structure has been utilized to replace traditional aromatic systems in enzyme inhibitors, enhancing their pharmacokinetic profiles. For example, modifications of γ-secretase inhibitors with BCP motifs have resulted in compounds that maintain enzyme inhibition while improving passive permeability and solubility . This structural modification is crucial for developing orally bioavailable drugs.

Metabolic Stability

One of the notable advantages of using the BCP structure is its ability to improve metabolic stability compared to conventional phenyl-containing compounds. Studies have shown that BCP derivatives exhibit reduced susceptibility to metabolic degradation pathways, such as amide hydrolysis, which is common in many drug candidates . This stability translates into longer half-lives and improved dosing regimens.

Case Studies

CompoundBiological ActivityIC50 Value (nM)Remarks
BCP-sLXm 6aAnti-inflammatory< 10Significant reduction in LPS-induced cytokine release .
Compound 3γ-secretase inhibition~50Enhanced permeability and solubility compared to traditional inhibitors .
Compound 2IDO1 inhibition< 100Improved metabolic stability and potency .

Research Findings

Recent studies emphasize the versatility of the bicyclo[1.1.1]pentane scaffold in drug design:

  • Inflammatory Response Modulation : BCP derivatives have been shown to modulate inflammatory responses effectively, suggesting their potential as therapeutic agents in conditions characterized by chronic inflammation .
  • Pharmacokinetic Improvements : The introduction of BCP motifs has led to significant improvements in oral absorption characteristics, making them suitable candidates for further development as pharmaceuticals .
  • Bioisosteric Replacement : The BCP structure serves as an effective bioisostere for phenyl rings, offering advantages such as reduced steric hindrance and improved binding interactions with biological targets .

特性

IUPAC Name

1-[3-(bromomethyl)phenyl]bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZFXAXGDITKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC(=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。